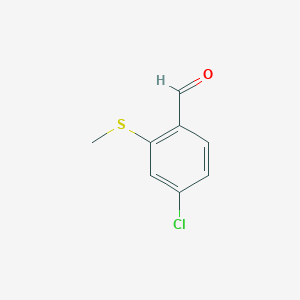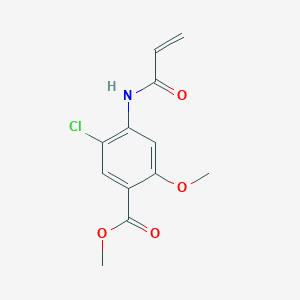
2-methylbut-3-ynoxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbut-3-ynoxymethylbenzene, also known as 4-Benzyloxy-3,3-dimethylbut-1-yne, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a butyne group through an oxygen atom. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-ynoxymethylbenzene typically involves the reaction of 2-methylbut-3-yn-1-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-methylbut-3-ynoxymethylbenzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate in dichloromethane.
Major Products Formed
Oxidation: Benzyl ketone or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various benzyl-substituted compounds depending on the nucleophile used.
Scientific Research Applications
2-methylbut-3-ynoxymethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of novel therapeutic agents and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methylbut-3-ynoxymethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: Another compound with a similar structure but differing in the position of the alkyne group.
4-Benzyloxy-3,3-dimethylbut-1-yne: A synonym for 2-methylbut-3-ynoxymethylbenzene, highlighting its structural features.
Uniqueness
This compound stands out due to its specific reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methylbut-3-ynoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h1,4-8,11H,9-10H2,2H3 |
InChI Key |
MXJQAGCBHJCTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B8683601.png)











